10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, methyl, and oxa groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then subjected to various reactions to introduce the nitro, methyl, and oxa groups. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various types of chemical reactions including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzodioxin ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another related compound with a benzodioxin ring and an ethanone group.
Uniqueness
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[731
Properties
IUPAC Name |
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-19-10-14(13-8-12(22(24)25)3-4-15(13)28-19)20-18(23)21(19)11-2-5-16-17(9-11)27-7-6-26-16/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZLCDXJAFUBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.